

1-Phenylethanethiol CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Phenylethanethiol

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An In-depth Technical Guide to 1-Phenylethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-phenylethanethiol**, a key organosulfur compound. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

1-Phenylethanethiol, also known as α -methylbenzyl mercaptan, is an aromatic thiol with a distinct, pungent odor. Its core structure consists of a phenyl group and a thiol group attached to the same ethyl carbon.

Table 1: Chemical Identifiers for **1-Phenylethanethiol**

| Identifier | Value |
|-------------------|---|
| CAS Number | 6263-65-6[1] |
| Molecular Formula | C ₈ H ₁₀ S[1] |
| IUPAC Name | 1-phenylethanethiol[1] |
| Synonyms | 1-Phenylethyl mercaptan, α-Methylbenzyl mercaptan, 1-Mercapto-1-phenylethane[1] |
| Molecular Weight | 138.23 g/mol [1] |

Table 2: Physicochemical Properties of **1-Phenylethanethiol**

| Property | Value | Source |
|------------------|---|--------|
| Appearance | Yellow oily liquid with a meat-like, pungent odor | [1] |
| Solubility | Insoluble in water; Soluble in ethanol | [1] |
| Density | 1.017 - 1.021 g/cm ³ | [1] |
| Refractive Index | 1.579 - 1.585 | [1] |
| Boiling Point | ~207 °C (estimated) | |
| Flash Point | 76 °C | [2] |
| pKa | ~10.12 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-phenylethanethiol**.

Table 3: Spectroscopic Data for **1-Phenylethanethiol**

| Technique | Data |
|---------------------|---|
| ¹ H NMR | (400 MHz, CDCl ₃): δ 1.49 (d, J = 6.4 Hz, 3H), 1.93 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.23–7.30 (m, 3H), 7.38 (m, 1H)[3] |
| ¹³ C NMR | (100 MHz, CDCl ₃): δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9[3] |
| FTIR (Neat) | ν _{max} (cm ⁻¹) = 3355, 1598, 1574, 1477, 1079, 811, 786, 697[3] |
| Mass Spec (GC-MS) | Major m/z peaks: 105, 79, 77[1] |

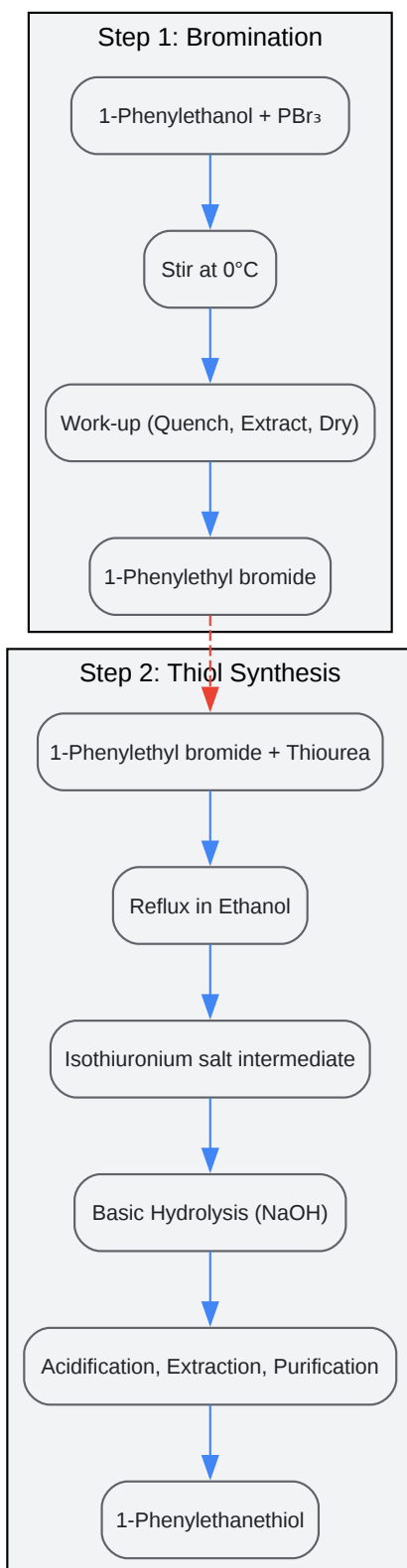
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and common reactions of **1-phenylethanethiol**. These protocols are based on established chemical principles and are intended for execution by trained professionals.

Synthesis of 1-Phenylethanethiol from 1-Phenylethanol

This two-step procedure involves the conversion of 1-phenylethanol to 1-phenylethyl bromide, followed by reaction with thiourea and subsequent hydrolysis.

Experimental Workflow: Synthesis of **1-Phenylethanethiol**



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Caption: Synthesis of **1-Phenylethanethiol** from 1-Phenylethanol.

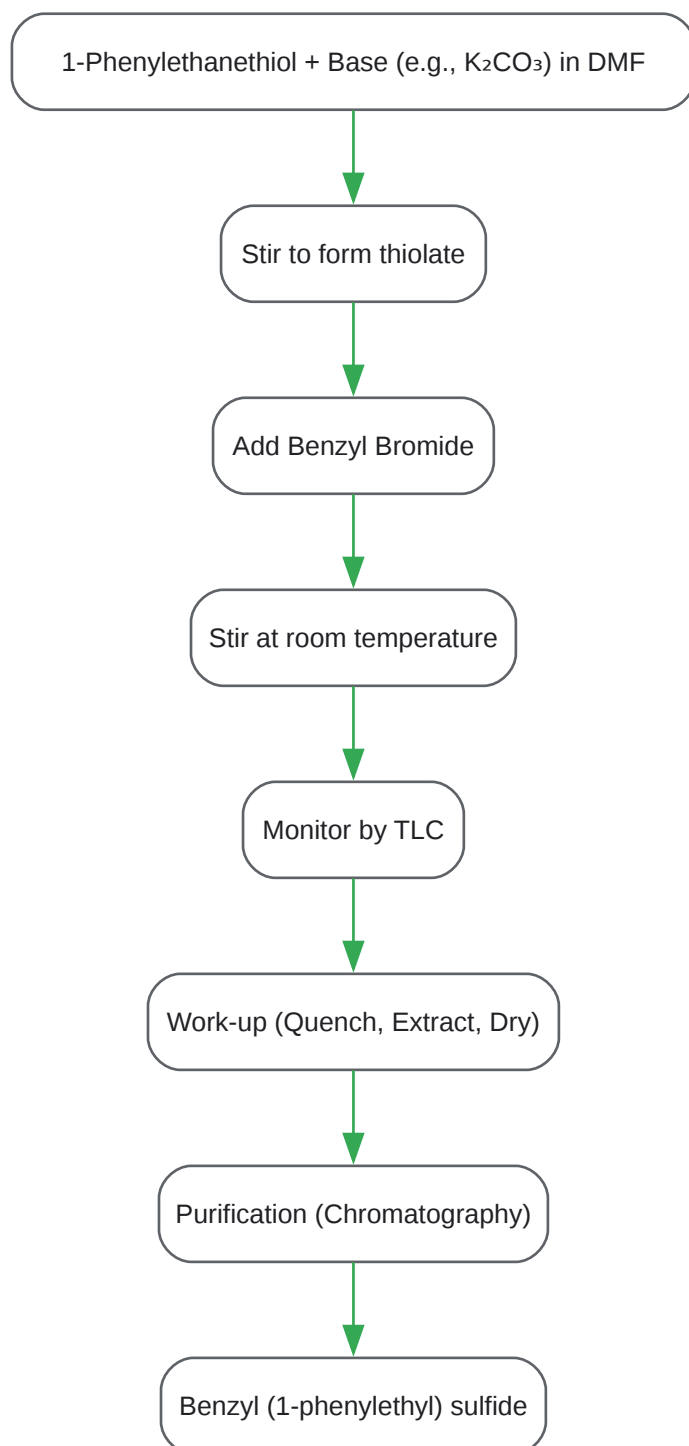
Methodology:

- Step 1: Synthesis of 1-Phenylethyl bromide
 - To a solution of 1-phenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) at 0°C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
 - Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
 - Carefully quench the reaction by pouring it over ice water.
 - Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield crude 1-phenylethyl bromide, which can be used in the next step without further purification.
- Step 2: Synthesis of **1-Phenylethanethiol**
 - Dissolve 1-phenylethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol and heat the mixture to reflux for 4-6 hours to form the isothiuronium salt intermediate.
 - Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.
 - Heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate.
 - After cooling, acidify the reaction mixture with dilute hydrochloric acid.
 - Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by vacuum distillation to obtain **1-phenylethanethiol**.

S-Alkylation of 1-Phenylethanethiol

A common reaction of thiols is their alkylation to form thioethers. This protocol describes a representative S-alkylation using benzyl bromide.

Experimental Workflow: S-Alkylation of **1-Phenylethanethiol**



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Caption: S-Alkylation of **1-Phenylethanethiol** with Benzyl Bromide.

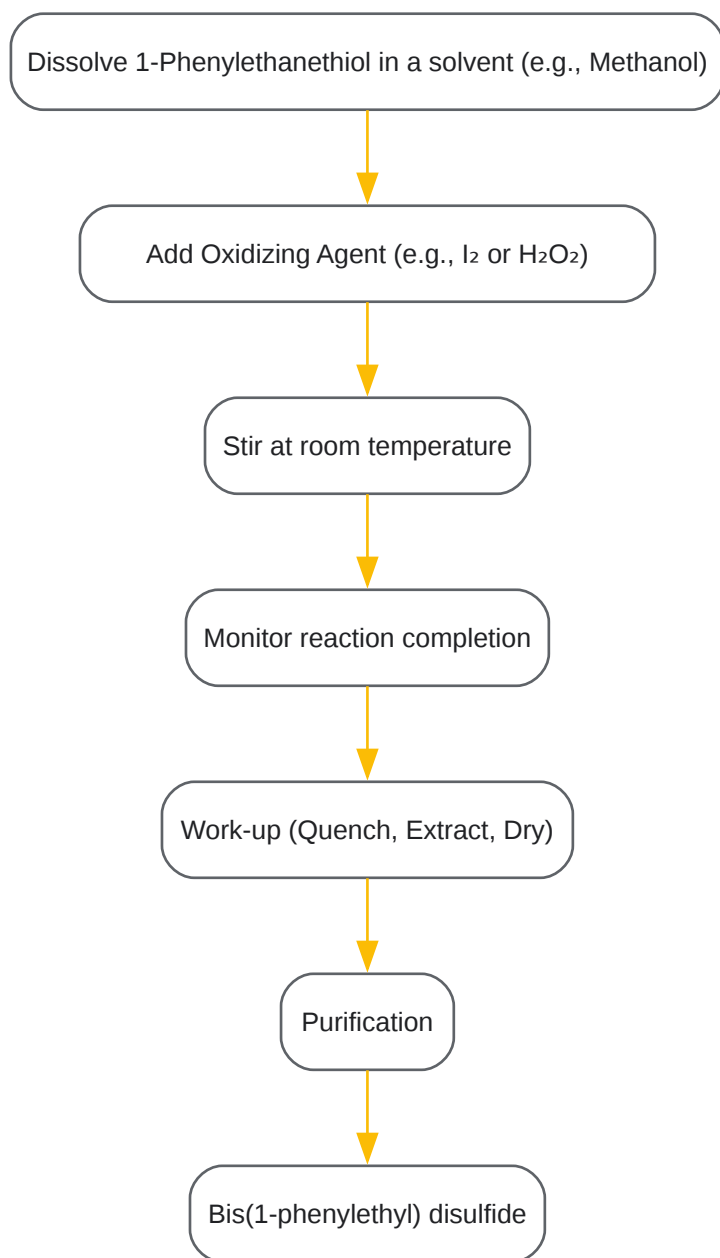
Methodology:

- To a solution of **1-phenylethanethiol** (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
- Add the alkylating agent, for instance, benzyl bromide (1.1 eq), to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude thioether by column chromatography on silica gel.

Oxidation of **1-Phenylethanethiol** to its Disulfide

Thiols can be readily oxidized to form disulfides. This protocol outlines a general method for this transformation.

Experimental Workflow: Oxidation of **1-Phenylethanethiol**



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Caption: Oxidation of **1-Phenylethanethiol** to Bis(1-phenylethyl) disulfide.

Methodology:

- Dissolve **1-phenylethanethiol** (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.

- Add a mild oxidizing agent. A solution of iodine (0.5 eq) in the same solvent can be added dropwise until a persistent yellow color is observed. Alternatively, hydrogen peroxide (H_2O_2) can be used.
- Stir the reaction mixture at room temperature. The reaction is often rapid.
- Monitor the disappearance of the thiol by TLC or GC.
- If iodine is used, the reaction can be quenched with a dilute solution of sodium thiosulfate to remove excess iodine.
- Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the disulfide, which can be further purified if necessary.

Biological Relevance and Applications

The primary biological significance of **1-phenylethanethiol** is its potent aroma, which leads to its use as a flavoring agent in the food industry. Its interaction with olfactory receptors in the nose is responsible for its characteristic scent. While there is some suggestion of potential antimicrobial properties, this area requires further investigation. In drug development, its main utility is as a chemical intermediate for the synthesis of more complex molecules, leveraging the reactivity of the thiol group.

Safety and Handling

1-Phenylethanethiol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and an irritant to the skin and eyes. Inhalation of its vapors may be harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.

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References

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